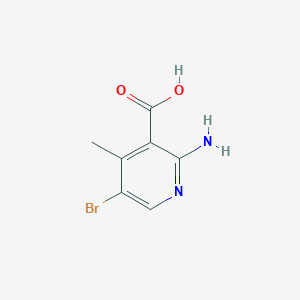
4-(2-Iodoethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Iodoethyl)benzene” is a chemical compound used in various applications . It’s also known as “Phenethyl Iodide” and "2-Phenylethyl Iodide" .
Synthesis Analysis
The synthesis of “(2-Iodoethyl)benzene” involves several steps, but the exact process can vary depending on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular formula of “(2-Iodoethyl)benzene” is C8H9I, and its molecular weight is 232.06 .Chemical Reactions Analysis
“(2-Iodoethyl)benzene” is reported to undergo various chemical reactions, including intermolecular radical addition .Physical And Chemical Properties Analysis
“(2-Iodoethyl)benzene” is a liquid at 20°C. It has a boiling point of 123°C at 16 mmHg and a specific gravity of 1.63. It’s sensitive to light and air .Scientific Research Applications
1. Pharmaceutical and Electronic Material Development
- A study by Martínez-Martínez et al. (2017) discusses the templated C–H bond–breaking approach to transform simple arene feedstocks like biphenyl into multi-iodoarenes. These compounds, including derivatives of biphenyl, are potential precursors in the pharmaceutical, molecular electronic, and nanomaterials industries, indicating their significant utility in material development (Martínez-Martínez et al., 2017).
2. Synthesis and Molecular Docking Studies
- Kwong et al. (2017) conducted research on novel biphenyl ester derivatives, highlighting their importance in the treatment of hypertension and inflammation. The study synthesized various biphenyl-based compounds, providing insights into their potential pharmaceutical applications and molecular structures (Kwong et al., 2017).
3. Chromatographic Resolution and Circular Dichroism
- Research by Lončar-Tomašcović et al. (2000) on chiral 1,1'-biphenyls with sulfur-containing bridges provides valuable insights into the chromatographic resolution and circular dichroism spectra of these compounds. This study contributes to understanding the structural and spectroscopic properties of biphenyl derivatives (Lončar-Tomašcović et al., 2000).
4. Organic Trivalent Iodine Reagents
- Moroda and Togo (2006) explored biphenyl-based recyclable trivalent iodine reagents, such as various diacetoxyiodo biphenyls. These reagents play a crucial role in oxidative rearrangements and are significant in organic synthesis, illustrating the versatility of biphenyl compounds in chemical reactions (Moroda & Togo, 2006).
5. Crystal Structures and Luminescence Studies
- Tang et al. (2021) investigated two biphenyl carbazole-based derivatives, focusing on their crystal structures, luminescence, and Hirshfeld surface analyses. This research contributes to the understanding of the physical properties of biphenyl derivatives, which can be applied in materials science and photophysics (Tang et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
1-(2-iodoethyl)-4-phenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13I/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHQHVYBKLRWRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2392098.png)



![4-(N,N-diethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2392105.png)




![3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392115.png)
![4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid](/img/structure/B2392116.png)

